2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione is an organic compound that belongs to the class of phenalenes. Phenalenes are polycyclic aromatic hydrocarbons with a unique structure that makes them interesting for various chemical applications. This compound, in particular, features a chlorine atom and a phenyl group attached to the phenalene core, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the chlorination of 2-phenyl-1H-phenalene-1,3(2H)-dione using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvent, temperature, and chlorinating agent would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenalene core can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or aniline in polar solvents such as ethanol or dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products with the chlorine atom replaced by the nucleophile.
Oxidation Reactions: Quinone derivatives of the phenalene core.
Reduction Reactions: Dihydro derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenalene core can intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-phenalene-1,3(2H)-dione: Lacks the chlorine atom, which may result in different reactivity and biological activity.
2-chloro-1H-phenalene-1,3(2H)-dione: Lacks the phenyl group, which may affect its chemical properties and applications.
Properties
CAS No. |
5084-47-9 |
---|---|
Molecular Formula |
C19H11ClO2 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
2-chloro-2-phenylphenalene-1,3-dione |
InChI |
InChI=1S/C19H11ClO2/c20-19(13-8-2-1-3-9-13)17(21)14-10-4-6-12-7-5-11-15(16(12)14)18(19)22/h1-11H |
InChI Key |
NKMRLBRDWQLSDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.